molecular formula C9H8Cl2N6 B1677997 Nebidrazine CAS No. 55248-23-2

Nebidrazine

Cat. No.: B1677997
CAS No.: 55248-23-2
M. Wt: 271.10 g/mol
InChI Key: KHCYGOIWSWLPNL-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nebidrazine involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate, followed by cyclization with cyanogen bromide to form the final product. The reaction conditions typically include:

    Step 1: Reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate in ethanol under reflux conditions.

    Step 2: Cyclization with cyanogen bromide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reflux: of 2,4-dichlorobenzaldehyde with hydrazine hydrate.

    Cyclization: with cyanogen bromide in industrial reactors.

    Purification: through crystallization and recrystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Nebidrazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Halogen substitution reactions can occur, replacing chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or iodine in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives with varying functional groups.

Mechanism of Action

Nebidrazine exerts its effects through central alpha-autoreceptor stimulation. It induces hypotension and bradycardia by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nebidrazine

This compound’s distinct pharmacological profile and selective central mechanism make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

55248-23-2

Molecular Formula

C9H8Cl2N6

Molecular Weight

271.10 g/mol

IUPAC Name

3-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C9H8Cl2N6/c10-7-2-1-3-8(11)6(7)4-13-15-9-16-14-5-17(9)12/h1-5H,12H2,(H,15,16)/b13-4+

InChI Key

KHCYGOIWSWLPNL-YIXHJXPBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC2=NN=CN2N)Cl

SMILES

C1=CC(=C(C(=C1)Cl)C=NNC2=NN=CN2N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC2=NN=CN2N)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-amino-3-(2,6-dichlorobenzylidenehydrazino)-1,2,4-triazole
FLA 136
FLA 136, monohydrochloride
FLA-136

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nebidrazine
Reactant of Route 2
Nebidrazine
Reactant of Route 3
Nebidrazine
Reactant of Route 4
Reactant of Route 4
Nebidrazine
Reactant of Route 5
Nebidrazine
Reactant of Route 6
Nebidrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.